1,2,3,4,6,7,8-Heptachlorodibenzofuran synthesis and origin
1,2,3,4,6,7,8-Heptachlorodibenzofuran synthesis and origin
An In-depth Technical Guide on the Origin and Unintentional Synthesis of 1,2,3,4,6,7,8-Heptachlorodibenzofuran
Abstract
1,2,3,4,6,7,8-Heptachlorodibenzofuran (1,2,3,4,6,7,8-HpCDF) is a highly chlorinated and toxic compound belonging to the polychlorinated dibenzofurans (PCDFs) family. It is not produced commercially but is an unintentional byproduct of various industrial and thermal processes.[1][2] This technical guide provides a comprehensive overview of the origins and formation pathways of 1,2,3,4,6,7,8-HpCDF, intended for researchers, scientists, and professionals in drug development and environmental science. The document details the precursor compounds and reaction conditions that lead to its formation and discusses its environmental prevalence.
Introduction to 1,2,3,4,6,7,8-Heptachlorodibenzofuran
1,2,3,4,6,7,8-Heptachlorodibenzofuran is a persistent organic pollutant (POP) and a member of the dioxin-like compounds.[3] Its chemical structure consists of a dibenzofuran (B1670420) core with seven chlorine atoms. The specific arrangement of chlorine atoms, particularly at positions 2, 3, 7, and 8, contributes to its significant toxicity. The physical and chemical properties of 1,2,3,4,6,7,8-HpCDF are summarized in Table 1.
Table 1: Physical and Chemical Properties of 1,2,3,4,6,7,8-Heptachlorodibenzofuran
| Property | Value |
| CAS Number | 67562-39-4[4][5][6][7] |
| Molecular Formula | C₁₂HCl₇O[1][5][6][7] |
| Molecular Weight | 409.307 g/mol [7] |
| Appearance | Solid[5] |
| Synonyms | 1,2,3,4,6,7,8-HpCDF, PCDF 131[5][6] |
Origins and Environmental Sources
1,2,3,4,6,7,8-HpCDF is primarily of anthropogenic origin, generated as an unintended byproduct of various industrial activities. Key sources include:
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Thermal Processes: Municipal solid waste incinerators are a significant source.[3][5] The combustion of organic matter in the presence of chlorine leads to the formation of PCDFs.[2] Other thermal sources include fires involving polychlorinated biphenyls (PCBs) and the incineration of medical and industrial waste.[8]
-
Industrial Processes: The manufacturing of certain chlorinated chemicals, such as chlorophenols and their derivatives, can produce PCDFs as impurities.[9] The pulp and paper industry, particularly when using chlorine for bleaching, has also been identified as a source.[10]
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Environmental Presence: Due to its persistence, 1,2,3,4,6,7,8-HpCDF is found in various environmental compartments, including soil, sediment, and biota.[3][5] It can bioaccumulate in the food chain, leading to its detection in freshwater fish and human breast milk.[3][5]
Pathways of Unintentional Synthesis
The formation of 1,2,3,4,6,7,8-HpCDF and other PCDFs occurs primarily through two main pathways in thermal processes: de novo synthesis and precursor-mediated synthesis. Both pathways are typically catalyzed by metal species, such as copper.[11]
De Novo Synthesis
De novo synthesis involves the formation of PCDFs from elemental carbon (soot) in the presence of a chlorine source, oxygen, and a catalyst.[12] This process typically occurs at temperatures between 250°C and 450°C.[12]
Caption: De Novo Synthesis Pathway for PCDF Formation.
Precursor-Mediated Synthesis
This pathway involves the transformation of chlorinated aromatic compounds, known as precursors, into PCDFs.[12] The primary precursors are chlorophenols (CPs) and chlorobenzenes (CBs).[11][13] This process can occur through both homogeneous gas-phase reactions at high temperatures (500-800°C) and heterogeneous catalytic reactions at lower temperatures (200-500°C).[12][14]
The relative concentrations of CPs and CBs can influence the ratio of polychlorinated dibenzo-p-dioxins (PCDDs) to PCDFs, with a higher concentration of CBs favoring the formation of PCDFs.[11][13]
Caption: Precursor-Mediated Synthesis of PCDFs.
Table 2: Key Parameters in the Unintentional Synthesis of PCDFs
| Parameter | Influence on PCDF Formation | Temperature Range |
| Precursors | Chlorophenols and chlorobenzenes are key precursors.[12][13] Higher chlorobenzene (B131634) to chlorophenol ratio favors PCDF formation.[11] | 200-800°C[12][14] |
| Temperature | Formation is temperature-dependent, with different pathways dominating at different temperature ranges. | 200-800°C[12][14] |
| Catalysts | Transition metals like copper act as catalysts, particularly in heterogeneous reactions. | 250-500°C[12] |
| Oxygen | Oxygen is essential for de novo synthesis and influences precursor oxidation.[13][14] | - |
| Chlorine Source | The presence of both organic and inorganic chlorine is necessary for the chlorination steps. | - |
Toxicological Significance
1,2,3,4,6,7,8-HpCDF is a dioxin-like compound, meaning it exhibits a toxicity mechanism similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the most toxic congener. Its toxicity is often expressed in terms of a Toxic Equivalency Factor (TEF), which relates its potency to that of TCDD. Health effects associated with exposure to dioxin-like compounds include:
-
Chloracne: A severe skin condition.[15]
-
Reproductive and Developmental Effects: Can act as a reproductive toxin.[1]
-
Carcinogenicity: Classified as a potential human carcinogen.
Conclusion
1,2,3,4,6,7,8-Heptachlorodibenzofuran is a significant environmental contaminant originating from unintentional synthesis in industrial and thermal processes. Understanding its formation pathways, particularly the roles of precursors, temperature, and catalysts, is crucial for developing strategies to mitigate its release into the environment. The primary routes of formation, de novo and precursor-mediated synthesis, highlight the importance of controlling combustion conditions and managing chlorinated waste streams. Continued research into the environmental fate and toxicology of 1,2,3,4,6,7,8-HpCDF is essential for protecting human health and the environment.
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